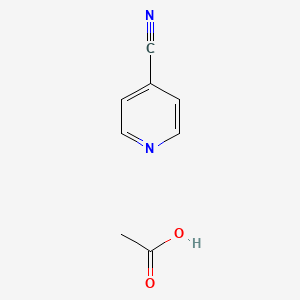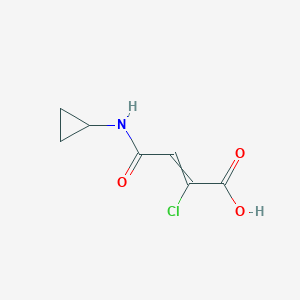
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid, also known as farnesoic acid, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units. This compound is notable for its role in various biological processes and its presence in essential oils and other natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid typically involves the following steps:
Isoprene Unit Assembly: The compound is synthesized by assembling three isoprene units through a series of condensation reactions.
Oxidation and Reduction: The intermediate products undergo oxidation and reduction reactions to form the desired structure.
Final Purification: The final product is purified using techniques such as chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound plays a role in various biological processes, including hormone regulation in insects.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It influences pathways related to hormone regulation, particularly in insects, where it acts as a precursor to juvenile hormones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans,trans-Farnesoic acid
- cis,trans-Farnesoic acid
- 3,7,11-trimethyldodeca-2,6,10-trienoic acid
Uniqueness
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid is unique due to its specific structure and the presence of an ethenyl group, which distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and applications .
Propriétés
Numéro CAS |
89609-29-0 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid |
InChI |
InChI=1S/C17H28O2/c1-6-17(5,13-16(18)19)12-8-11-15(4)10-7-9-14(2)3/h6,9,11H,1,7-8,10,12-13H2,2-5H3,(H,18,19) |
Clé InChI |
NIVUQADVUOWZBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(CC(=O)O)C=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


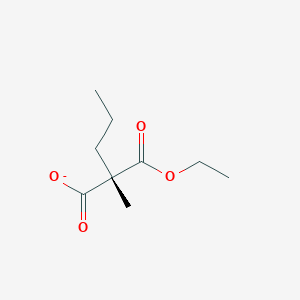
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
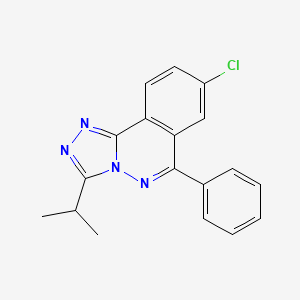
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)

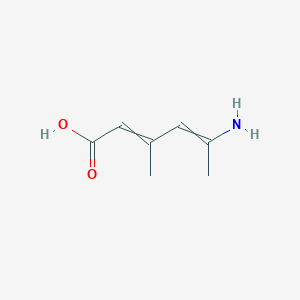
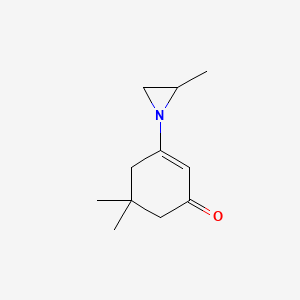
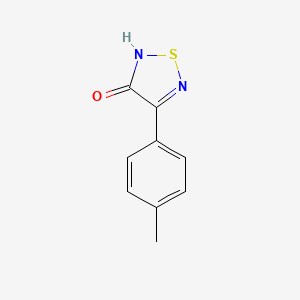
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
